Allyl crotonate
Overview
Description
Allyl crotonate: is an organic compound belonging to the class of fatty acid esters. Its chemical formula is C7H10O2 , and it is also known by its IUPAC name, prop-2-enyl (E)-but-2-enoate . This compound is characterized by the presence of an allyl group and a crotonate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification of Crotonic Acid: Allyl crotonate can be synthesized through the esterification of crotonic acid with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Carbonylation of Allyl Alcohol: Another method involves the carbonylation of allyl alcohol using nickel or palladium-based catalysts.
Industrial Production Methods: Industrial production of this compound typically involves the esterification process due to its simplicity and cost-effectiveness. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl crotonate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can yield corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Catalysts: Palladium and nickel catalysts are often used in hydrogenation reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Allyl alcohol and other reduced forms.
Substitution Products: Various substituted esters depending on the reagents used.
Scientific Research Applications
Chemistry: Allyl crotonate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions .
Biology and Medicine: Research has shown that this compound and its derivatives can be used in the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a monomer or a co-monomer in polymerization reactions .
Mechanism of Action
The mechanism of action of allyl crotonate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can be converted to crotonyl-CoA by the enzyme acyl-CoA synthetase 2 (ACSS2), which then participates in various metabolic pathways . This conversion is crucial for its role in epigenetic regulation through histone crotonylation, which affects gene expression and cellular functions .
Comparison with Similar Compounds
Crotonic Acid: An unsaturated carboxylic acid with similar reactivity but lacks the allyl group.
Allyl Acetate: An ester with an allyl group but a different acid component.
Ethyl Crotonate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness of Allyl Crotonate: this compound’s unique combination of an allyl group and a crotonate ester makes it particularly versatile in various chemical reactions, offering distinct reactivity patterns compared to its analogs .
Properties
IUPAC Name |
prop-2-enyl (E)-but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJBUWVXSNLWEQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024603 | |
Record name | Allyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |
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Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
Record name | Allyl crotonate | |
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CAS No. |
5453-44-1, 20474-93-5 | |
Record name | 2-Propen-1-yl (2E)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5453-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl crotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020474935 | |
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Record name | Allyl crotonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18598 | |
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Record name | Allyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.844 | |
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Record name | ALLYL CROTONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK441L7HUM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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